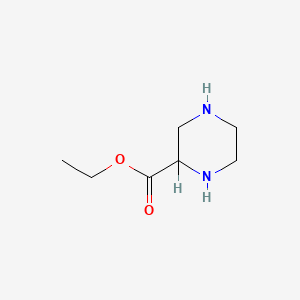

Ethyl Piperazine-2-carboxylate

描述

属性

IUPAC Name |

ethyl piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZHSYWFWDKJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442797 | |

| Record name | Ethyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89941-07-1 | |

| Record name | Ethyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification Method

One of the most common methods for synthesizing this compound is through the esterification of piperazine-2-carboxylic acid with ethanol. This reaction typically requires an acid catalyst to facilitate the ester bond formation.

- Reaction Overview :

- Starting Material : Piperazine-2-carboxylic acid

- Reagent : Ethanol

- Catalyst : Sulfuric acid or another acid catalyst

- Reaction Conditions : Heat under reflux for several hours

This method is straightforward and provides a good yield of the desired product.

Reaction with Ethyl Chloroformate

Another effective method involves reacting piperazine with ethyl chloroformate in the presence of a base such as triethylamine. This method is particularly useful for producing high-purity compounds.

- Reaction Overview :

- Starting Material : Piperazine

- Reagent : Ethyl chloroformate

- Base : Triethylamine

- Reaction Conditions : Controlled temperature and pressure to optimize yield

This approach tends to yield a more refined product due to the use of triethylamine, which helps neutralize byproducts.

Alternative Synthetic Routes

Research has also explored alternative synthetic routes that involve various intermediates or different reaction pathways:

Use of Protecting Groups : Some methods incorporate protecting groups to enhance selectivity during synthesis.

Enantioselective Synthesis : Techniques have been developed to produce specific enantiomers of this compound, which are crucial for pharmaceutical applications.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of the different preparation methods for this compound:

| Method | Starting Material | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification | Piperazine-2-carboxylic acid | Ethanol, Acid catalyst | High | Simple, straightforward | Requires careful temperature control |

| Reaction with Ethyl Chloroformate | Piperazine | Ethyl chloroformate, Base | Very High | High purity, controlled conditions | More complex setup |

| Alternative Synthetic Routes | Varies | Varies | Variable | Potential for enantiomer production | May involve multiple steps |

Research Findings on Synthesis Optimization

Recent studies have focused on optimizing these synthesis pathways to enhance yield and reduce environmental impact:

Green Chemistry Approaches : Implementing environmentally friendly reagents and minimizing waste during synthesis has become a priority in recent research.

Reactor Technologies : The use of continuous flow reactors has been explored to improve reaction efficiency and scalability in industrial applications.

化学反应分析

Cyclization and Ring-Opening Reactions

Ethyl Piperazine-2-carboxylate participates in cyclization and ring-opening processes:

- Cyclization with Sulfonium Salts : Reacts with 1,2-diamine derivatives and sulfonium salts to form bicyclic structures, optimizing yields in continuous flow reactors for industrial applications.

- Ring-Opening of Aziridines : Undergoes nucleophilic ring-opening with aziridines in the presence of N-nucleophiles, producing linear amines.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Cyclization | 1,2-Diamines, sulfonium salts, 80°C | Bicyclic piperazine analogs | 75–92% |

| Aziridine Ring-Opening | Aziridines, N-nucleophiles, RT | Linear amine derivatives | 60–78% |

Acylation and Alkylation

The secondary amines in the piperazine ring undergo nucleophilic substitution:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives under mild conditions .

- Alkylation : Ethyl groups or other alkyl chains are introduced using alkyl halides (e.g., ethyl iodide) and bases like K₂CO₃ .

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Acylation | Acetyl chloride, CH₂Cl₂, 0°C | N-Acetylpiperazine ester | >90% |

| Alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C | N-Ethylpiperazine derivatives | 85% |

Oxidation and Reduction

The ethyl ester and piperazine ring exhibit redox activity:

- Oxidation : Ethyl groups are oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the piperazine ring .

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | Piperazine-2-carboxylic acid | Requires reflux |

| Reduction | LiAlH₄, THF, 0°C → RT | Piperazine-2-carbinol | Exothermic reaction |

Enzymatic Resolution

Racemic this compound undergoes enantioselective N-acylation using Candida antarctica lipase A (CAL-A) with trifluoroethyl butanoate, achieving >99% enantiomeric excess (ee) at 50% conversion . This method is scalable for gram-level synthesis of chiral intermediates.

Claisen-Schmidt Condensation

The ethyl ester reacts with aldehydes (e.g., pyridinecarboxaldehydes) under basic conditions to form α,β-unsaturated ketones. For example:

- Reagents : 3-Pyridinecarboxaldehyde, KOH, EtOH

- Product : C2-Nicotinoylidene derivatives (91–97% yield) .

Coordination Chemistry

This compound acts as a ligand for transition metals (e.g., Cd²⁺), forming complexes with potential catalytic or medicinal applications. Coordination occurs via the piperazine nitrogen atoms .

Key Reaction Mechanisms

- Cyclization :

- Step 1: Nucleophilic attack by piperazine nitrogen on sulfonium salt.

- Step 2: Ring closure via intramolecular condensation.

- Enzymatic Resolution :

Stability and Reactivity Considerations

科学研究应用

Biological Activities

Ethyl piperazine-2-carboxylate exhibits a range of biological activities due to its structural analogies with other pharmacologically active compounds. Notable activities include:

- Antitumor Properties : Research indicates that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Studies have shown moderate antibacterial and antifungal activities against several microorganisms, making it a candidate for developing new antimicrobial agents.

- Neurological Applications : Compounds containing piperazine rings are often investigated for their potential as antipsychotic agents and modulators of neurotransmitter systems, particularly in relation to dopamine receptors .

Pharmaceutical Development

This compound serves as a crucial building block in synthesizing various pharmaceutical compounds. Its derivatives are explored for their efficacy in treating neurological disorders, including schizophrenia and depression due to their interaction with dopamine receptors .

Anti-inflammatory Agents

Recent studies have identified this compound derivatives as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. These compounds demonstrate lower IC50 values, indicating higher potency as anti-inflammatory agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes, potentially leading to novel therapeutic strategies for managing conditions like hypertension and metabolic disorders .

Comparative Analysis of Structural Derivatives

The following table summarizes some structural derivatives of this compound along with their unique properties and applications:

| Compound Name | Structure Type | Similarity Index | Unique Properties |

|---|---|---|---|

| Mthis compound | Methylated variant | 0.95 | Investigated for neuropharmacology |

| 1-Methylpiperazine-2-carboxylate | Methylated variant | 0.89 | Interaction with serotonin receptors |

| (S)-Methyl 5-oxopiperazine-2-carboxylate | Oxo derivative | 0.84 | Potential antitumor activity |

| Methyl 6-oxopiperazine-2-carboxylate | Oxo derivative | 0.84 | Studied for antibacterial properties |

| Methyl 1-acetylpiperazine-2-carboxylate | Acetylated variant | 0.80 | Anti-inflammatory effects |

Case Studies

- Neuropharmacological Research : A study demonstrated that derivatives of this compound showed significant binding affinity to D3 dopamine receptors, suggesting their potential use in treating Parkinson’s disease and other neurological disorders .

- Antimicrobial Efficacy : Research conducted on various piperazine derivatives revealed that certain modifications enhanced their antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics.

- Anti-inflammatory Mechanisms : A recent investigation highlighted the anti-inflammatory properties of this compound derivatives in animal models, showing reduced inflammation markers and improved recovery in induced inflammatory conditions .

作用机制

The mechanism of action of Ethyl Piperazine-2-carboxylate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

相似化合物的比较

Structural and Functional Comparisons

The table below compares ethyl piperazine-2-carboxylate with structurally similar piperazine derivatives:

Key Differences and Implications

Biological Activity :

- Mthis compound exhibits direct biological activity by enhancing METTL3-mediated RNA methylation, whereas this compound primarily serves as a synthetic intermediate .

- Ethyl piperazine-1-carboxylate derivatives (e.g., p-MPPI) act as 5-HT₁A receptor antagonists, highlighting the impact of carboxylate position (1- vs. 2-) on target specificity .

Synthetic Accessibility :

- This compound is commercially available (97% purity, USD 26/g), streamlining its use in drug discovery .

- Methyl analogs require specialized synthesis, such as enzymatic resolution using alcalase for chiral purity .

Cytotoxicity :

Methyltransferase Modulation

Mthis compound enhances METTL3 binding affinity for S-adenosylmethionine (SAM), reducing the KD from 1.92 µM (SAM alone) to 13.7 nM. This compound also increases m⁶A levels by 16–20% in HEK293 cells, suggesting its utility in treating diseases linked to RNA dysregulation .

Antagonism of Serotonin Receptors

Ethyl piperazine-1-carboxylate derivatives like p-MPPI and p-MPPF demonstrate potent 5-HT₁A receptor antagonism (ID₅₀ = 3–5 mg/kg) without partial agonist activity, positioning them as candidates for neuropsychiatric therapeutics .

Industrial and Commercial Relevance

This compound dihydrochloride is widely exported (Europe, Americas, Asia) due to its role in synthesizing kinase inhibitors and PROTACs (e.g., SH-X-026 in ). Its stability under ambient storage further supports industrial adoption .

生物活性

Ethyl Piperazine-2-carboxylate (EPC) is a compound belonging to the piperazine family, characterized by its ethyl substitution and carboxylate moiety. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article explores the biological activities, mechanisms of action, and relevant research findings associated with EPC.

- Molecular Formula : C7H14N2O2

- Molecular Weight : 158.20 g/mol

- Structure : Contains a piperazine ring substituted with an ethyl group and a carboxylate functional group.

Biological Activities

EPC exhibits a range of biological activities, primarily attributed to its structural features. Notable activities include:

- Antimicrobial Properties : Research indicates that EPC and its derivatives possess moderate antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Staphylococcus aureus .

- Antitumor Activity : Compounds containing piperazine rings have been investigated for their antitumor properties. Studies suggest that EPC may influence cancer cell proliferation through its interaction with specific molecular targets .

- Neuropharmacological Effects : EPC has been studied for its potential as a precursor in synthesizing compounds that target the central nervous system. Its derivatives may act as GABA receptor agonists, influencing neurotransmitter systems related to mental health disorders .

The mechanisms through which EPC exerts its biological effects are diverse:

- Receptor Binding : EPC interacts with various receptors, including GABA receptors, potentially leading to hyperpolarization of nerve endings and modulation of neuronal activity .

- Enzyme Inhibition : Some studies suggest that EPC derivatives may inhibit enzymes involved in disease processes, contributing to their therapeutic effects .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of EPC against several Gram-positive and Gram-negative bacteria. The results indicated that EPC exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent .

- Antitumor Research : In vitro studies demonstrated that EPC could reduce the viability of specific cancer cell lines by inducing apoptosis. This effect was linked to the compound's ability to modulate signaling pathways associated with cell survival .

- Neuropharmacological Investigation : Research into the neuropharmacological effects of EPC found that it could enhance GABAergic transmission in neuronal cultures, indicating its potential use in treating anxiety disorders .

Synthesis and Derivatives

EPC serves as a critical building block in synthesizing various biologically active molecules:

- Synthetic Routes : Several methods for synthesizing EPC have been developed, often involving the reaction of piperazine derivatives with ethyl diazoacetate or other alkylating agents .

- Derivatives and Their Activities : Modifications to the EPC structure can lead to compounds with enhanced biological activities. For example, substituents on the piperazine ring can significantly affect antimicrobial and antitumor efficacy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl Piperazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : this compound derivatives are typically synthesized via nucleophilic substitution or esterification. For example:

- Stepwise synthesis : Piperazine reacts with chloroacetyl chloride in acetonitrile (MeCN) at 0°C under triethylamine (TEA) catalysis, followed by purification via preparative HPLC .

- Optimization : Adjusting solvent polarity (e.g., MeCN vs. ethanol), stoichiometry (e.g., 1:1 molar ratio of piperazine to acylating agents), and temperature (0°C for exothermic reactions) can improve yields from 12.5% to >90% .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| MeCN, 0°C, TEA catalyst | 12.5 | 99.9 | |

| Ethanol, reflux | 90 | 95 |

Q. How can this compound be characterized structurally, and what analytical techniques are most reliable?

- Methodology :

- LC-MS : Confirm molecular weight (e.g., observed [M+H]+ at 470.1) and retention time (0.381 min) .

- NMR : Key signals include δ 9.68 (s, 1H, amide proton) and δ 4.75–4.02 (m, 7H, piperazine and ester groups) .

- IR : Ester C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

Q. What are the stability considerations for this compound under laboratory storage?

- Methodology :

- Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis.

- Avoid prolonged exposure to moisture or oxidizers, which degrade the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations of this compound derivatives?

- Methodology : Use SHELX software for single-crystal X-ray diffraction. For example:

- Refine torsion angles and hydrogen bonding patterns to distinguish enantiomers. SHELXL’s robust refinement algorithms minimize R-factor discrepancies (<5%) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Compare activation energies of chloroacetyl vs. acetyl groups. For example, the chloroacetyl group’s electrophilicity (HOMO-LUMO gap: 4.2 eV) facilitates nucleophilic attack by amines .

- MD Simulations : Solvent effects (e.g., MeCN’s low dielectric constant) enhance reaction rates by stabilizing transition states .

Q. How do structural modifications (e.g., substituent addition) alter the biological activity of this compound derivatives?

- Methodology :

- SAR Analysis : Introduce substituents (e.g., benzothiazole) and assay cytotoxicity. For instance, 3-thiophen-2-yl derivatives show IC₅₀ values <10 µM in cancer cell lines due to enhanced membrane permeability .

- Data Table :

| Derivative | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|

| 3-Thiophen-2-yl variant | 8.2 | HeLa cells | |

| Benzodioxinyl variant | 48.7 | HEK293T cells |

Q. What strategies mitigate side reactions (e.g., over-acylation) during piperazine functionalization?

- Methodology :

- Protective Groups : Use tert-butoxycarbonyl (Boc) to block one piperazine nitrogen, limiting diacylation .

- Kinetic Control : Slow addition of acylating agents at low temperatures (0°C) reduces polychlorination .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Root Cause : Polymorphism or residual solvent in crystals. For example:

Q. How can conflicting bioactivity data for similar derivatives be reconciled?

- Analysis : Variations in assay conditions (e.g., serum concentration, incubation time) alter results. Standardize protocols using guidelines like OECD 423 for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。